The compound 2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one is classified as a 2-arylbenzofuran flavonoid, a subclass of phenylpropanoids. This compound is derived from natural sources such as Sophora davidii and Sophora moorcroftiana, which are known for their diverse biological activities. The compound's structure features multiple hydroxyl groups, contributing to its potential antioxidant properties and other biological effects.
The synthesis of this compound can involve several steps, typically starting from simpler phenolic compounds. Common methods include:
The synthesis often requires careful control of reaction conditions (temperature, pH) and purification processes (chromatography) to isolate the desired product in high yield and purity. Nuclear magnetic resonance spectroscopy (NMR) is frequently used for structural confirmation.
The molecular formula for this compound is . Its structure includes:
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C4C(OC5=C4C=C(C=C5)C=O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)O
DHTHKPNODOWMKF-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific catalysts or reagents, and reaction conditions must be optimized for yield and selectivity.
The biological activity of this compound is largely attributed to its antioxidant properties, which involve:
Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting potential therapeutic applications in diseases associated with oxidative stress .
This compound has several potential applications in scientific research and medicine:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4